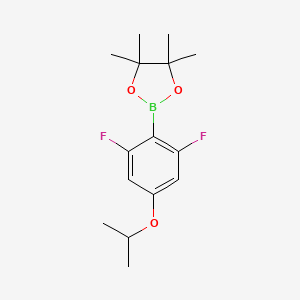

2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

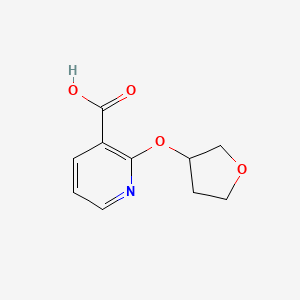

“2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as “(2,6-Difluoro-4-isopropoxyphenyl)boronic acid” with a CAS number of 2096337-66-3 . It is a chemical compound with the linear formula C9H11BF2O3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with two fluorine atoms, an isopropoxy group, and a boronic acid group . The molecular weight is 215.99 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere . The exact boiling point is not specified .Aplicaciones Científicas De Investigación

Synthesis and Application in Material Science

- Synthesis of Pinacolylboronate-Substituted Stilbenes : This compound has been used in synthesizing a series of novel stilbene derivatives. These compounds show potential as intermediates for creating new materials for LCD technology and are being tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Crystallography and Structural Analysis

- Crystal Structure Analysis : The compound has been used in structural studies, particularly in crystallography, to understand its molecular configuration and properties (Seeger & Heller, 1985).

Polymer Synthesis

- Polymer Synthesis : It's involved in the precision synthesis of poly(3-hexylthiophene) through Suzuki-Miyaura coupling polymerization. This process is crucial for producing polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).

Synthesis of Other Chemical Compounds

- Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : This compound has been used to create derivatives with potential inhibitory activity against serine proteases (Spencer et al., 2002).

Development of Organic Electronic Materials

- Development of Deeply Colored Polymers : The compound plays a role in the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units. These polymers are deeply colored and show potential for use in organic electronic materials (Welterlich et al., 2012).

Electrophilic Substitution Reactions

- Involvement in Electrochemical Properties and Reactions : The compound has been analyzed for its electrochemical properties, especially in electrophilic substitution reactions involving sulfur-containing organoboron compounds (Tanigawa et al., 2016).

Synthesis of Boronic Ester

- Synthesis of Aryl Boronic Ester : It's used in the synthesis of aryl boronic esters through equilibration of mixtures of boronic and borinic acid derivatives (Hawkins et al., 2008).

Medicinal Chemistry and Drug Development

- Development of Lipogenic Inhibitors : The compound has been incorporated into the synthesis of stilbenes as potential lipogenic inhibitors, showing promise in lipid-lowering drug development (Das et al., 2011).

Mecanismo De Acción

The exact mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the boronic acid might inhibit its activity by binding to its active site. This could affect various biochemical pathways depending on the role of the enzyme .

In terms of pharmacokinetics, boronic acids are generally well absorbed and distributed in the body. Their metabolic stability and elimination can vary widely depending on their chemical structure .

The result of the compound’s action would depend on the specific cellular effects of modulating its target. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Finally, the action of the compound could be influenced by various environmental factors, such as pH and the presence of other molecules that can interact with it. For example, the reactivity of boronic acids is known to be highly dependent on pH .

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,6-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BF2O3/c1-9(2)19-10-7-11(17)13(12(18)8-10)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIJDBPMFZGREZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)

![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)

![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine](/img/structure/B1401165.png)

![[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B1401170.png)

![Potassium trifluoro[(4-fluorophenyl)methyl]boranuide](/img/structure/B1401171.png)